morpholine-4-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
63698-84-0 |
|---|---|
Molecular Formula |
C4H8FNO3S |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
morpholine-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 |
InChI Key |
ZEAXYCPGGIJATK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Morpholine 4 Sulfonyl Fluoride
Nucleophilic Reactions Involving Morpholine-4-sulfonyl Fluoride (B91410)
The core reactivity of morpholine-4-sulfonyl fluoride involves the nucleophilic substitution at the electrophilic sulfur center, leading to the displacement of the fluoride ion. The efficiency and outcome of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed.
The reaction of sulfonyl fluorides with amines to form sulfonamides and sulfamides is a cornerstone of SuFEx chemistry. However, the inherent stability of the S-F bond means that these reactions often require activation. nih.gov Traditional methods for synthesizing sulfonamides from sulfonyl fluorides often necessitate harsh conditions, such as the use of a strong base or a large excess of the amine component, coupled with high temperatures. nih.govbohrium.com
A significant advancement in this area is the use of silylated amines, such as N-(trimethylsilyl)morpholine. nih.gov The reaction of silylated amines with sulfonyl fluorides is driven by the formation of a strong silicon-fluorine bond, which acts as a thermodynamic sink for the displaced fluoride ion. nih.govclaremont.edu Even so, sulfonyl fluorides are generally less reactive than their sulfonyl chloride counterparts in these reactions. nih.gov
To overcome the low reactivity, catalytic methods have been developed. For instance, the reaction between sulfamoyl fluorides and various primary and secondary amines can be efficiently promoted by a combination of a Lewis acid, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), and a Lewis base mediator like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This system enables the formation of a diverse range of sulfamides under mild conditions. nih.govorganic-chemistry.org The reaction works well with simple primary amines (methylamine, tert-butylamine), aniline derivatives, and secondary amines like pyrrolidine and morpholine (B109124). nih.gov
| Amine Nucleophile | Product Type | Catalyst/Activator | Yield |
|---|---|---|---|
| Ammonia | Sulfamide | Ca(NTf₂)₂/DABCO | 30% nih.gov |
| Methyl amine | Sulfamide | Ca(NTf₂)₂/DABCO | 41% nih.gov |
| t-Bu amine | Sulfamide | Ca(NTf₂)₂/DABCO | 55% nih.gov |
| Benzyl amine | Sulfamide | Ca(NTf₂)₂/DABCO | 50% nih.gov |
| Pyrrolidine | Sulfamide | Ca(NTf₂)₂/DABCO | 70% nih.gov |
| Morpholine | Sulfamide | Ca(NTf₂)₂/DABCO | 64% nih.gov |
| 4-(trimethylsilyl)morpholine | Sulfonamide | Ca(NTf₂)₂/DABCO | 62-99% nih.govacs.org |
The reaction of S(VI) fluorides with oxygen-based nucleophiles like alcohols and phenols is another important transformation within the SuFEx framework, leading to sulfamates and sulfonates. Phenols, particularly when used as their silyl-protected ethers, are effective nucleophiles for SuFEx reactions. researchgate.net The reaction of sulfuryl fluoride (SO₂F₂) with aromatic alcohols, mediated by a base, readily affords aryl fluorosulfates. nih.gov
However, aliphatic alcohols are generally less reactive towards S(VI) fluorides under typical SuFEx conditions. nih.gov This difference in reactivity restricts the direct synthesis of certain sulfamate esters from aliphatic alcohols using standard sulfur(VI) SuFEx reagents. nih.govrsc.org To address this, alternative strategies have been developed, such as using sulfur(IV) fluoride exchange reagents like N-methylimidazolium sulfinyl fluoride hexafluorophosphate (MISF). This approach involves the sequential addition of an alcohol and an amine to the sulfur(IV) center, followed by oxidation to yield the desired substituted sulfamate ester. nih.govrsc.org While not a direct reaction of this compound, this highlights the general reactivity trends and challenges associated with alcohol nucleophiles in this chemistry. More direct catalytic methods for the amidation of fluorosulfates to produce sulfamates have also been developed, utilizing catalysts like 1-hydroxybenzotriazole (HOBt) in combination with silicon additives. chemrxiv.org
Sulfonyl fluorides can also react with sulfur-based nucleophiles. A notable example is the reaction of thiols with activated vinyl sulfonyl fluorides. Research has demonstrated a stereoselective method for synthesizing novel β-sulfanyl vinyl sulfonyl fluorides through the addition of various aryl, heteroaryl, and aliphatic thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) in the presence of an organic base. rsc.orgrsc.org This reaction proceeds under mild conditions with high atom economy and yields, showcasing a valuable method for forming carbon-sulfur bonds using a sulfonyl fluoride electrophile. rsc.orgrsc.org This process illustrates a different mode of reactivity from direct substitution at the sulfur center, involving nucleophilic addition to an adjacent reactive site.
The versatility of SuFEx chemistry allows for the engagement of a wide array of nucleophiles beyond amines, alcohols, and thiols. The key is the activation of the otherwise stable S-F bond, enabling it to function as a reliable connective hub. nih.gov
Carbon pronucleophiles have been established as effective partners in SuFEx reactions with aryl sulfonyl fluorides to generate aryl alkyl sulfones. nih.govrsc.org This transformation can be applied to a diverse set of pronucleophiles, including esters, amides, heteroarenes, nitriles, and sulfonamides, under mild, room-temperature conditions. nih.gov This expansion of nucleophile scope significantly enhances the utility of sulfonyl fluorides in medicinal chemistry and drug discovery. nih.govrsc.org
Furthermore, sulfonyl fluorides conjugated to π-systems, such as ethenesulfonyl fluoride, can participate in Michael-type additions with nucleophiles like secondary amines, carboxylates, and 1,2,3-triazoles. nih.gov This conjugate addition pathway offers a complementary reactivity mode to the direct SuFEx substitution at the sulfur center, further broadening the synthetic possibilities. nih.gov
Catalytic Activation Strategies for this compound Transformations
Given the high bond energy of the S-F bond, catalytic activation is often essential for achieving efficient transformations of this compound and related compounds under mild conditions. theballlab.comnih.gov
Lewis acid catalysis has emerged as a premier strategy for activating the S-F bond in SuFEx reactions. claremont.edunih.gov Metal-based Lewis acids, particularly calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂], have proven to be highly effective catalysts for the conversion of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides into sulfonamides, sulfamates, and sulfamides, respectively. nih.govorganic-chemistry.orgresearchgate.net
The proposed mechanism involves the Lewis acid coordinating to the oxygen atoms of the sulfonyl group. theballlab.com This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The reaction is particularly effective when using silylated amines as nucleophiles. nih.govorganic-chemistry.org In this cooperative system, the silyl (B83357) group of the amine acts as a fluoride trap upon nucleophilic attack, forming a strong Si-F bond. This step is crucial as it prevents the formation of irreversible Ca-F bonds, allowing the Lewis acid to be regenerated and participate in the catalytic cycle. claremont.edu
This catalytic system is robust, demonstrating efficacy with a wide array of aryl, benzyl, and alkyl sulfonyl fluorides and various silylated amines. nih.govacs.org Other metal Lewis acid salts, including Ca(OTf)₂, LiNTf₂, Zn(NTf₂)₂, and La(NTf₂)₃, have also been shown to be effective, providing comparable or even superior yields in some cases. nih.gov
| Lewis Acid Catalyst (10 mol %) | Product | Yield |
|---|---|---|
| Ca(NTf₂)₂ | N-(p-tolylsulfonyl)morpholine | 81% |
| Ca(OTf)₂ | N-(p-tolylsulfonyl)morpholine | 89% |
| LiNTf₂ | N-(p-tolylsulfonyl)morpholine | 88% |
| Zn(NTf₂)₂ | N-(p-tolylsulfonyl)morpholine | 88% |
| La(NTf₂)₃ | N-(p-tolylsulfonyl)morpholine | 99% |
| None | N-(p-tolylsulfonyl)morpholine | No Reaction acs.org |
This Lewis acid-catalyzed approach represents a significant advancement, providing a unified and mild strategy to access important sulfur(VI)-nitrogen bonds from stable S(VI) fluoride precursors. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Organocatalysis
N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for activating sulfonyl fluorides, including this compound, toward nucleophilic substitution under silicon-free conditions. These reactions are central to SuFEx chemistry, providing modular access to a wide array of sulfonates, sulfonamides, and related structures.
In a typical NHC-catalyzed process, various sulfonyl fluorides are reacted with nucleophiles such as phenols, alcohols, or amines. chemrxiv.orgacs.org The catalytic power of the NHC in these transformations is generally attributed to its role as a Brønsted base rather than a nucleophile. chemrxiv.orgacs.org
Mechanism of Catalysis The proposed mechanism posits that the NHC acts as a carbon-centered Brønsted base. It activates the proton-containing nucleophile (e.g., an alcohol or phenol) through the formation of a non-covalent hydrogen bond. chemrxiv.orgchemrxiv.org This interaction increases the nucleophilicity of the alcohol's oxygen atom, forming an oxyanion/azolium ion complex intermediate. chemrxiv.org This activated nucleophile then attacks the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion and forming the corresponding sulfonate ester. The NHC catalyst is regenerated in the process. chemrxiv.orgchemrxiv.org
For the synthesis of sulfonamides, a relay catalysis system involving an NHC and a co-catalyst like 1-hydroxybenzotriazole (HOBt) can be employed. In this pathway, the NHC first interacts with HOBt, which then reacts with the sulfonyl fluoride to form an active sulfonated intermediate. This intermediate subsequently undergoes aminolysis to yield the final sulfonamide product. chemrxiv.org
Recent studies have demonstrated the utility of NHC catalysis in facilitating aza-Michael addition reactions to access β-aminosulfonyl fluorides, which are valuable SuFEx hubs. researchgate.net Water has been shown to be a crucial reaction medium in some cases, significantly accelerating the reaction rate and improving selectivity. researchgate.net
| Sulfonyl Fluoride Type | Nucleophile | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Aryl Sulfonyl Fluorides | Phenols, Alcohols | NHC | Sulfonates | chemrxiv.org |
| Aryl Sulfonyl Fluorides | Amines | NHC / HOBt | Sulfonamides | chemrxiv.org |
| Alkenyl Sulfonyl Fluorides | Amines | NHC | β-Aminosulfonyl Fluorides | researchgate.net |
| Aryl Sulfonyl Fluorides | Secondary Alcohols | NHC / MS 4Å | Sulfonates | chemrxiv.org |
Brønsted Base Catalysis
The reactivity of sulfonyl fluorides can be significantly enhanced by Brønsted bases. These catalysts function by increasing the nucleophilicity of the attacking species or by activating the sulfonyl fluoride itself. This approach is pivotal for SuFEx reactions, particularly in the synthesis of sulfonamides and sulfamates.
Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene superbases are effective in promoting the nucleophilic substitution of sulfonyl fluorides. nih.govnih.gov The base can deprotonate the nucleophile (e.g., an amine or alcohol), making it more reactive toward the electrophilic sulfur atom of the sulfonyl fluoride.
Alternatively, the base can interact directly with the sulfonyl fluoride. Nucleophilic activation of a sulfonyl fluoride by a base like DBU can lead to the formation of a highly active intermediate, such as RSO₂[DBU]⁺, by displacing the fluoride anion. nih.gov This intermediate is then readily attacked by a nucleophile.
A broad-spectrum catalytic system for the amidation of sulfonyl fluorides has been developed using a combination of a catalytic amount of 1-hydroxybenzotriazole (HOBt) and a silicon additive. sci-hub.senih.gov HOBt is proposed to act as a nucleophilic catalyst that activates the S(VI)-F bond, facilitating the subsequent amidation. sci-hub.se This method has proven effective even for sterically hindered substrates. nih.gov
As mentioned in the previous section, N-heterocyclic carbenes can also be viewed as potent Brønsted base catalysts in the context of SuFEx reactions, activating nucleophiles through hydrogen bonding. chemrxiv.orgacs.org
Photo-Redox Catalysis in Related Fluorosulfonylation Reactions
While this compound itself is typically used as an electrophile in SuFEx reactions, the broader field of fluorosulfonylation has been revolutionized by the application of photo-redox catalysis. These methods enable the generation of fluorosulfonyl radicals (FSO₂•) from suitable precursors, which can then participate in a variety of transformations, most notably the difunctionalization of unactivated olefins. chemrxiv.orgchemrxiv.org
This catalytic cycle is typically initiated by the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) event with a radical precursor. For instance, precursors like 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts have been developed as effective, bench-stable sources of fluorosulfonyl radicals under photoredox conditions.
In a representative reaction, such as the aminofluorosulfonylation of an alkene, the photocatalytic cycle may involve the formation of amidyl radicals through a proton-coupled electron transfer (PCET) process. chemrxiv.orgchemrxiv.org This amidyl radical adds to the alkene, generating an alkyl radical, which is subsequently trapped by a source of the fluorosulfonyl group, ultimately leading to the formation of an aliphatic sulfonyl fluoride. chemrxiv.orgchemrxiv.org These reactions showcase the power of photo-redox catalysis to forge new carbon-sulfur bonds and access complex sulfonyl fluoride structures under mild conditions.
Mechanistic Pathways of Reactions Involving this compound
Understanding the detailed mechanistic pathways of reactions involving this compound is crucial for optimizing reaction conditions and designing new chemical transformations. These pathways are predominantly governed by the electrophilic nature of the sulfur(VI) center and can involve various intermediates and transition states influenced by catalysts, solvents, and non-covalent interactions.
Radical Intermediates in Fluorosulfonylation Processes
In the context of photo-redox catalyzed fluorosulfonylation reactions, several radical intermediates play a critical role. The key species is the fluorosulfonyl radical (FSO₂•). Its generation allows for novel reaction pathways distinct from the traditional two-electron chemistry of sulfonyl fluorides.
Mechanistic studies of reactions like the aminofluorosulfonylation of unactivated olefins have demonstrated the involvement of a cascade of radical species. chemrxiv.orgchemrxiv.org The process often begins with the formation of an amidyl radical, which adds across the double bond of an olefin to produce a carbon-centered alkyl radical. This alkyl radical intermediate is then trapped by a fluorosulfonyl radical source. The sequence involves the formation of C–N, C–C, and C–S bonds mediated entirely by radical intermediates. chemrxiv.orgchemrxiv.org
| Radical Intermediate | Role in Reaction Pathway | Method of Generation |
|---|---|---|
| Amidyl Radical (R₂N•) | Initiates addition to alkene | Photocatalytic PCET activation of an amide |
| Alkyl Radical (R•) | Forms after addition of amidyl radical to alkene | Radical addition to C=C bond |
| Sulfonyl Radical (FSO₂•) | Traps alkyl radical to form sulfonyl fluoride | SET reduction of a precursor (e.g., FABI) |
Role of Hydrogen Bonding and Solvent Effects
Hydrogen bonding and solvent effects play a profound, often decisive, role in modulating the reactivity of sulfonyl fluorides. The S(VI)-F bond, while relatively stable, can be activated by specific non-covalent interactions that facilitate fluoride displacement.
Hydrogen Bonding: As discussed under NHC catalysis, hydrogen bonding is a key activating principle. The NHC catalyst forms a hydrogen bond with an alcohol or phenol (B47542) nucleophile, increasing its reactivity. chemrxiv.orgchemrxiv.org In biochemical contexts, the active sites of enzymes can utilize hydrogen bonds from amino acid residues (e.g., the backbone –NH groups of phenylalanine and glycine) to stabilize the transition state of a sulfonylation reaction. This stabilization lowers the activation energy of the reaction between a sulfonyl fluoride and a nucleophilic residue like lysine.
Solvent Effects: The choice of solvent can dramatically influence reaction rates. For SuFEx reactions, an "on-water" effect has been described, where conducting the reaction in an aqueous-organic biphasic mixture leads to significant rate acceleration. nih.gov This is attributed to the productive interaction between the S(VI)-F group and protons at the interface, which helps to stabilize the departing fluoride ion. nih.gov Similarly, the synthesis of sulfonyl fluorides from sulfonyl chlorides using potassium bifluoride is thought to be enhanced at the water/organic interface, where solvation and hydrogen bonding increase the nucleophilicity of the fluoride. rhhz.net In substitution reactions, polar protic solvents can stabilize charged intermediates and transition states, potentially altering the reaction mechanism and rate. youtube.com
Proposed Transition States and Reaction Intermediates
The nucleophilic substitution at the sulfur center of this compound can proceed through different mechanistic pathways, each characterized by distinct transition states and intermediates.
Two primary mechanisms are often considered for nucleophilic substitution on sulfonyl fluorides:
Direct Substitution (Associative Sₙ2-like): In this pathway, the nucleophile attacks the sulfur atom, leading to a direct displacement of the fluoride ion through a single transition state.
Elimination-Addition (Addition-Elimination): This pathway involves the formation of a pentacoordinate, trigonal bipyramidal intermediate. The nucleophile adds to the sulfur center to form this intermediate, which then collapses by ejecting the fluoride leaving group.
Computational and experimental studies on the reaction of sulfonyl fluorides with protein nucleophiles suggest that the reaction proceeds through a transition state that is stabilized by hydrogen bonds from the surrounding environment. Analysis of the reaction energetics and key geometries along the reaction coordinate indicates that stable protein dipoles in the active site are critical for efficiently stabilizing the main transition state of the reaction.
In base-catalyzed reactions, specific intermediates are formed. For example, the activation of a sulfonyl fluoride with DBU can generate a sulfonyl-DBU adduct (RSO₂[DBU]⁺) as a highly reactive intermediate. nih.gov In NHC-catalyzed reactions with alcohols, an oxyanion/azolium ion complex is a proposed key intermediate that precedes the attack on the sulfonyl fluoride. chemrxiv.org The characterization of these transient species is essential for a complete mechanistic understanding of the reactivity of this compound.
Influence of Substituent Effects on Reactivity
The reactivity of the sulfonyl fluoride moiety is not intrinsic but is profoundly influenced by the electronic and steric nature of substituents on the parent molecule. This tunability is a cornerstone of its application in modern chemical biology and drug discovery, allowing for the rational design of molecules with carefully calibrated reactivity profiles. By strategically placing electron-donating or electron-withdrawing groups, and by considering the steric bulk around the sulfur(VI) center, researchers can finely control the electrophilicity of the sulfonyl fluoride group and its accessibility to nucleophiles.
Electronic Effects
The electrophilicity of the sulfur atom in the sulfonyl fluoride group is paramount to its reactivity with nucleophiles. This property can be predictably modulated by adjusting the electronic characteristics of the substituents on the molecule. acs.orgrsc.org
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the sulfonyl group enhance the partial positive charge on the sulfur atom. This heightened electrophilicity makes the sulfur center more susceptible to attack by nucleophiles, thereby increasing the reaction rate.
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density towards the sulfonyl group decrease the electrophilicity of the sulfur atom. This "push" effect makes the sulfonyl fluoride less reactive towards nucleophiles. nih.gov For instance, studies on β-substituted ethenesulfonyl fluorides have shown that electron-donating secondary amine substituents strongly deactivate the -SO2F group. nih.gov
A systematic study of various S(VI)-F containing "warheads" confirmed that their reactivity towards nucleophilic amino acids like N-acetyltyrosine and N-acetyllysine can be predictably controlled by the electronic properties of the warhead. acs.orgrsc.org This principle allows for the design of covalent probes where warhead reactivity can be tuned to achieve optimal rates of protein modification while minimizing undesirable side reactions like hydrolysis. rsc.org
Steric Effects
Steric hindrance refers to the spatial arrangement of atoms and groups around the reactive center, which can impede the approach of a nucleophile. youtube.com In the context of sulfonyl fluorides, bulky substituents positioned near the -SO2F group can physically block or slow down a nucleophilic attack on the sulfur atom. Research on the hydrolysis of sterically hindered β-sultams (cyclic sulfonamides) demonstrated that significant steric strain in the transition state for an attack at the sulfonyl center can dramatically reduce reactivity. rsc.org While the balance of stability and reactivity is a key feature of sulfonyl fluorides, these steric factors must be considered during the design of targeted covalent inhibitors to ensure the warhead is accessible to its intended amino acid target within a protein's binding pocket. rsc.orgrsc.org
Tuning Reactivity for Biological Applications
The ability to fine-tune reactivity through substituent effects is highly desirable for developing covalent inhibitors and chemical probes. nih.govnih.gov A key challenge is to balance the intrinsic reactivity of the sulfonyl fluoride "warhead" for efficient protein modification against its stability in aqueous biological environments. rsc.orgacs.org Highly reactive warheads may be prone to rapid hydrolysis, reducing their effective concentration and leading to off-target effects. rsc.org
Research on β-substituted alkenyl sulfonyl fluorides as inhibitors for human neutrophil elastase (hNE) clearly demonstrates this principle. The nature of the β-substituent creates a "push-pull" electronic system that modulates the electrophilicity of the sulfonyl fluoride. nih.gov As shown in the table below, this fine-tuning results in a dramatic range of inhibitory potencies.
| β-Substituent Group | hNE Inhibition (IC50) | Implied Reactivity |
| β-amino | >200 µM | Low |
| β-fluorinated | >200 µM | Low |
| β-ester | Low µM range | High |
| 1,2,3-triazole | Low µM range | High |
| Data sourced from research on β-substituted alkenyl sulfonyl fluorides. nih.gov |
This data illustrates that electron-donating amine groups deactivate the sulfonyl fluoride, leading to poor enzyme inhibition. nih.gov In contrast, more electron-withdrawing ester and triazole substituents lead to potent inhibitors with IC50 values in the low micromolar range, indicating an optimal level of reactivity for this specific biological target. nih.gov This strategic design allows sulfonyl fluorides to be used for the covalent capture of multiple amino acid residues, including lysine and tyrosine, expanding their utility beyond traditional cysteine-targeting electrophiles. acs.org
Advanced Applications of Morpholine 4 Sulfonyl Fluoride in Organic Synthesis
Morpholine-4-sulfonyl Fluoride (B91410) as a Versatile Synthetic Reagent
The utility of morpholine-4-sulfonyl fluoride in synthesis stems from the predictable and efficient reactivity of the sulfonyl fluoride group. This functional group is notably stable under many reaction conditions, yet it can be selectively activated to react with a variety of nucleophiles. This dual nature allows for its incorporation into molecular scaffolds that can later undergo specific coupling reactions, a cornerstone of modern synthetic strategy.
Building Block for Complex Molecular Architectures
The morpholine (B109124) heterocycle is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs where it often enhances solubility and metabolic stability. By functionalizing this valuable scaffold with a sulfonyl fluoride group, this compound becomes a powerful building block for creating intricate and biologically relevant molecules.
The sulfonyl fluoride acts as a robust electrophile that can readily form stable sulfonamide or sulfonic ester linkages. This reactivity allows for the covalent connection of the morpholine-containing fragment to other complex parts of a target molecule. For instance, in the synthesis of pharmaceutical intermediates, a molecule containing a primary or secondary amine can be coupled with this compound to introduce the morpholine-sulfonyl group, potentially improving the pharmacokinetic profile of the final compound. The morpholine unit is known to be a weaker base than piperidine, which can lead to more favorable physicochemical properties in drug candidates.
Application in Ligation Chemistry for Macromolecular Construction
Ligation chemistry refers to a set of highly efficient and selective reactions used to connect molecular fragments, often in the presence of other functional groups and typically in aqueous environments. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful click chemistry transformation, and sulfonyl fluorides are central to this methodology. enamine.net SuFEx chemistry relies on the high reactivity of sulfonyl fluorides with nucleophiles like silyl (B83357) ethers and amines to form strong covalent bonds. nih.gov
This compound is an ideal reagent for SuFEx-based ligation strategies. Its sulfonyl fluoride group can serve as a "warhead" that selectively reacts with a target nucleophile on another molecule, such as a peptide, protein, or polymer chain. This reaction is highly efficient and chemoselective, meaning it does not interfere with other functional groups present on the reacting molecules. This precision is critical when constructing large, complex macromolecules where side reactions must be minimized. For example, the surface of a protein could be functionalized by reacting its lysine residues with a molecule containing a this compound moiety, thereby creating a bioconjugate with tailored properties. This metal-free ligation method is particularly valuable for synthesizing biomolecules that might be sensitive to the metal catalysts used in other click chemistry reactions. nih.gov
Development of Chemical Probes and Tags Utilizing this compound Scaffolds
The specific reactivity of the sulfonyl fluoride group makes it an excellent electrophile for covalently modifying biological macromolecules. This property has been harnessed to develop chemical probes and tags for studying protein function and identifying new drug targets. The morpholine scaffold, in this context, can provide desirable properties such as solubility and cell permeability.
Design and Synthesis of Reactivity-Tuned Sulfonyl Fluoride Probes
Sulfonyl fluoride-based probes are designed to covalently bind to specific amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. The reactivity of the sulfonyl fluoride "warhead" can be tuned by the electronic properties of the scaffold it is attached to. By incorporating the morpholine ring, which has a defined electronic and steric profile, the reactivity of the sulfonyl fluoride can be modulated to achieve selective labeling of a target protein.
A key example of this application is in the development of probes for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. Researchers have synthesized isoindoline-based molecules that include a sulfonyl fluoride group to act as a covalent warhead. nih.gov In one such molecule, EM364-SF, the sulfonyl fluoride was incorporated into a scaffold that also contained a morpholine substituent. This probe was identified as a potent binder of CRBN, covalently engaging a histidine residue in the protein's binding pocket. nih.gov The design of such probes allows for the study of protein-ligand interactions in a way that is not possible with reversible binders.
| Probe/Compound | Target Protein | Key Feature | Application |
| EM364-SF | Cereblon (CRBN) | Contains a sulfonyl fluoride warhead and a morpholine substituent on an isoindoline scaffold. | Covalently binds to a histidine residue, enabling the study of CRBN binding and function. nih.gov |
| General Sulfonyl Fluoride Probes | Various Proteins | Reacts with multiple nucleophilic amino acid residues (Ser, Thr, Tyr, Lys, Cys, His). | Used for covalent enzyme inhibition, target identification, and mapping protein binding sites. |
Strategic Incorporation into Chemically Diverse Scaffolds for Functionalization
The this compound unit can be strategically attached to a wide range of molecular scaffolds to impart new functions. This modular approach is central to fragment-based drug discovery and the development of activity-based probes. A bioactive "fragment" that has a weak affinity for a protein target can be functionalized with a this compound tag. The tag can then form a covalent bond with a nearby nucleophilic residue on the protein, effectively "tethering" the fragment to its binding site and allowing for the identification of weak but specific interactions.
This strategy was effectively demonstrated in the development of cereblon modulators. The sulfonyl fluoride-containing isoindoline, EM364-SF, served as a chemical probe that potently blocked the recruitment of the protein's natural substrates. nih.gov This work highlights how a sulfonyl fluoride, as part of a larger and diverse chemical scaffold that includes a morpholine group, can be used to create powerful tools for chemical biology. The morpholine moiety in these complex structures can contribute to improved properties like permeability, making the probes more effective in cellular environments. nih.gov
Contribution to Materials Science and Polymer Chemistry
The robust and versatile nature of the SuFEx reaction makes sulfonyl fluorides, including this compound, valuable connectors in materials science and polymer chemistry. SuFEx provides a highly efficient method for linking monomer units to form polymers or for functionalizing the surface of materials.
The reaction to form polysulfonates or polyamides via SuFEx chemistry can be achieved with high yields and excellent functional group tolerance. This compound can be used as a chain-end functionalizing agent or, if bifunctionalized, as a monomer in step-growth polymerization. The incorporation of the morpholine ring into the polymer backbone or as a pendant group can influence the material's properties, such as its solubility, thermal stability, and affinity for other molecules. For example, polymers decorated with morpholine groups may exhibit enhanced hydrophilicity. The ability to create new polymeric materials and functional dyes has been demonstrated using sulfonyl fluorides in radical-based ligation reactions with alkenes, showcasing the expanding utility of these compounds beyond traditional SuFEx chemistry. nih.gov This highlights the potential for creating novel materials with tailored functionalities by leveraging the unique reactivity of the sulfonyl fluoride group.
Integration into Polymerization Processes
While direct studies detailing the integration of this compound as a monomer or initiator in polymerization processes are not extensively available in peer-reviewed literature, the broader class of sulfamoyl fluorides, to which it belongs, has been investigated in the context of advanced polymer synthesis. The primary mechanism for their incorporation is through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a highly efficient and versatile set of reactions for forming robust chemical linkages. researchgate.netccspublishing.org.cnsigmaaldrich.com
N-disubstituted sulfamoyl fluorides are generally characterized by their stability and relatively lower intrinsic reactivity compared to other sulfur(VI) fluorides like aryl sulfonyl fluorides. claremont.edu This inherent stability makes them suitable for controlled polymerization reactions where premature side reactions are undesirable. The reactivity of the S-F bond in sulfamoyl fluorides can be effectively "unleashed" under specific catalytic conditions, allowing for predictable and high-yielding polymer formation. researchgate.net
Research into the synthesis of polysulfamides, which are analogs of polyureas, has highlighted the utility of sulfamoyl fluorides. In these processes, bifunctional monomers containing sulfamoyl fluoride groups react with primary amines to form the corresponding polymer. acs.orgnih.govrsc.org This approach circumvents the use of highly reactive and less stable precursors. The polymerization is typically triggered by the addition of a base, which facilitates the SuFEx reaction. acs.org
The properties of the resulting polysulfamides are highly dependent on the structure of the monomers used. For instance, the incorporation of aliphatic or aromatic diamines can significantly influence the thermal stability, glass transition temperature, and crystallinity of the final polymer. acs.orgnih.gov
Table 1: Thermal Properties of Polysulfamides Synthesized via SuFEx Polymerization of AB-Type Monomers
| Polymer ID | Monomer Structure | Td (°C at 5% mass loss) | Tg (°C) | Crystallinity |
| Poly-3a | Aliphatic | 270 | 77 | Amorphous |
| Poly-3b | Aliphatic | 265 | 105 | Some Crystallinity |
| Poly-3d | Aliphatic | 243 | 111 | Some Crystallinity |
| Poly-3f | Aromatic | 188 | 192 | Amorphous |
| Poly-3h | Aromatic | 258 | 179 | Crystalline |
Source: Adapted from research on polysulfamide synthesis. acs.orgnih.gov
The data indicates that polysulfamides derived from aromatic monomers tend to have higher glass transition temperatures due to the rigidity of the polymer backbone. Furthermore, the potential for hydrogen bonding between sulfamide linkages can lead to crystalline domains within the polymer structure, affecting its mechanical properties. acs.orgnih.gov
While this compound itself has not been reported as a primary monomer in these studies, its structure suggests it could potentially be used as a monofunctional chain-terminating agent or as a building block for more complex monomers, assuming its reactivity aligns with that of other N-disubstituted sulfamoyl fluorides. A study investigating a panel of sulfur(VI) fluoride electrophiles coupled to a morpholine ring provided insights into its potential reactivity. nih.govacs.org
Surface Modification Applications
The application of sulfonyl fluorides, including sulfamoyl fluorides, in surface modification is a growing area of interest in materials science. The ability to covalently attach these molecules to a surface allows for the precise tuning of surface properties such as hydrophobicity, biocompatibility, and chemical resistance. The SuFEx reaction is again a key enabling technology in this field, providing a robust method for grafting sulfonyl fluoride-containing molecules or polymers onto various substrates. ccspublishing.org.cnosti.gov
The general strategy involves introducing reactive sites on a surface (e.g., hydroxyl or silyl ether groups) that can then undergo a SuFEx reaction with a sulfonyl fluoride. This approach has been used for the post-polymerization modification of polymer brushes, where the sulfonyl fluoride group serves as a versatile handle for further functionalization. researchgate.netrsc.org
Although direct applications of this compound for surface modification are not documented, the properties of the morpholine moiety suggest potential utility. The morpholine ring is a polar, hydrophilic structure. Grafting this compound onto a hydrophobic surface could, therefore, be a strategy to increase its wettability and potentially improve its biocompatibility. Conversely, its incorporation into more complex fluorinated molecules could be used to tailor the surface energy of materials.
A study on the hydrolytic stability and reactivity of a panel of S(VI)-F electrophiles used a morpholine ring as a representative building block for druglike molecules. nih.govacs.org This research provides valuable data on the reactivity of a sulfamoyl fluoride attached to a morpholine, which is directly relevant to its potential use in surface modification.
Table 2: Reactivity and Stability of a Morpholine-Functionalized Sulfamoyl Fluoride
| Compound | Electrophile Type | Hydrolytic Half-life (pH 7.4) | Reactivity with Lysine (Relative Rate) | Reactivity with Tyrosine (Relative Rate) |
| Morpholine-coupled sulfamoyl fluoride | Sulfamoyl Fluoride | > 24 hours | Low | Low |
Source: Adapted from a comparative study of S(VI)-F electrophiles. nih.govacs.org
The data demonstrates the high hydrolytic stability of the sulfamoyl fluoride group when attached to a morpholine ring. nih.govacs.org This stability is a crucial attribute for surface modifications, as it ensures the long-term integrity of the functionalized surface under various environmental conditions. The relatively low reactivity towards amino acid residues like lysine and tyrosine suggests that its covalent attachment to biological surfaces would require specific activation, making it a potentially selective tool for biofunctionalization. claremont.edunih.gov
The functionalization of surfaces with sulfamoyl fluorides can be used to create gradients of chemical functionality, which are valuable in studies of cell adhesion and protein adsorption. The robust nature of the sulfamide linkage formed through the SuFEx reaction ensures that the modification is durable.
Spectroscopic and Computational Characterization of Morpholine 4 Sulfonyl Fluoride and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques are indispensable tools for the characterization of morpholine-4-sulfonyl fluoride (B91410) and for monitoring its chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization
NMR spectroscopy is a fundamental technique for the structural analysis of morpholine-4-sulfonyl fluoride. The key nuclei for NMR studies of this compound are ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two multiplets corresponding to the two sets of chemically non-equivalent methylene (B1212753) protons of the morpholine (B109124) ring. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) typically appear at a different chemical shift than the protons on the carbons adjacent to the oxygen atom (O-CH₂). For the analogous compound, morpholine-4-sulfonyl chloride, the ¹H NMR spectrum shows signals for these protons. By analogy, the ¹H NMR spectrum of this compound would exhibit similar patterns, with slight variations in chemical shifts due to the different electronic effects of fluorine versus chlorine.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. For this compound, two distinct signals are expected for the two types of methylene carbons in the morpholine ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent heteroatoms (N and O) and the sulfonyl fluoride group. Data for the related compound, morpholine, shows signals for the methylene carbons, which can serve as a reference.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom in this compound. The chemical shift of the fluorine nucleus is indicative of its electronic environment. The typical chemical shift range for sulfonyl fluorides provides a diagnostic window for identifying this functional group. The ¹⁹F NMR spectrum is expected to show a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting, unless long-range coupling is observed.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | δ 3.0 - 3.5 | Multiplet | N-CH₂ |
| ¹H | δ 3.7 - 4.0 | Multiplet | O-CH₂ |
| ¹³C | δ 45 - 50 | - | N-CH₂ |
| ¹³C | δ 65 - 70 | - | O-CH₂ |
| ¹⁹F | δ +40 to +80 | Singlet | S-F |
| Note: The expected chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions. |
Mass Spectrometry for Reaction Intermediates and Product Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula (C₄H₈FNO₃S) by providing a highly accurate mass measurement.
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for morpholine derivatives may involve the cleavage of the morpholine ring or the loss of the sulfonyl fluoride group. The detection of specific fragment ions can help in the identification of reaction intermediates and byproducts during chemical reactions involving this compound.
Predicted collision cross-section (CCS) values, which are related to the ion's size and shape, can also be calculated for different adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺). These predicted values can be compared with experimental data from ion mobility-mass spectrometry to provide an additional layer of confidence in the identification of the compound.
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 170.02817 | 128.4 |
| [M+Na]⁺ | 192.01011 | 135.8 |
| [M-H]⁻ | 168.01361 | 129.8 |
| [M+NH₄]⁺ | 187.05471 | 146.4 |
| [M+K]⁺ | 207.98405 | 136.0 |
| Data sourced from PubChem predictions. |
Other Spectroscopic Methods for Specific Studies
In addition to NMR and MS, other spectroscopic techniques can provide further insights into the structure and properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group are expected in the region of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). The S-F stretching vibration typically appears in the range of 700-850 cm⁻¹. Vibrations associated with the C-N, C-O, and C-H bonds of the morpholine ring will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and can be particularly useful for studying the symmetric vibrations of the molecule.
Computational Chemistry and Theoretical Studies
Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at a theoretical level.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These calculations can provide valuable information about:
Molecular Geometry: Optimization of the molecular geometry can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Electronic Properties: Calculation of molecular orbitals (e.g., HOMO and LUMO) and the electrostatic potential surface can reveal the distribution of electron density and identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. This information is crucial for understanding the molecule's reactivity.
| Calculated Property | Significance |
| Optimized Geometry | Provides bond lengths and angles. |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transitions. |
| Electrostatic Potential | Maps nucleophilic and electrophilic regions. |
| Atomic Charges | Describes the charge distribution and bond polarity. |
Prediction of Reaction Pathways and Energetics
Theoretical calculations can be used to explore potential reaction pathways for this compound and to determine the energetics of these reactions. By calculating the energies of reactants, transition states, and products, it is possible to:
Determine Reaction Mechanisms: Computational studies can help to elucidate the step-by-step mechanism of a reaction, identifying key intermediates and transition states. For sulfonyl fluorides, reactions often proceed via nucleophilic substitution at the sulfur center.
Calculate Activation Barriers: The energy difference between the reactants and the transition state (the activation energy) determines the rate of a reaction. Theoretical calculations can provide estimates of these barriers, allowing for the comparison of different possible reaction pathways.
Predict Reaction Outcomes: By comparing the energies of different possible products, it is possible to predict the thermodynamic favorability of a reaction and identify the most likely products.
These computational approaches, when combined with experimental data from spectroscopic techniques, provide a comprehensive understanding of the chemical nature of this compound and its derivatives.
Conformational Analysis of this compound and its Adducts
A proper conformational analysis of this compound would involve both computational and experimental methods to determine the most stable three-dimensional arrangements of the molecule. This would include:
Identification of Conformers: The morpholine ring typically exists in a chair conformation. The analysis would identify the preferred orientation of the sulfonyl fluoride group (axial vs. equatorial) and the rotational isomers (rotamers) around the S-N bond.
Energy Calculations: Quantum mechanical calculations would be used to determine the relative energies of the different conformers. The lowest energy conformer represents the most stable and populated state. These calculations would yield data that could be presented in a table, as shown in the hypothetical example below.
Dihedral Angles: Key dihedral angles, such as those defining the ring pucker and the orientation of the exocyclic substituent, would be calculated for each stable conformer.
Adduct Analysis: For adducts of this compound, the analysis would extend to the geometry of the intermolecular interactions, the effect of adduct formation on the conformation of the parent molecule, and the binding energies.
Hypothetical Data Table for Conformational Analysis of this compound: (Note: This data is illustrative and not based on actual research findings.)
| Conformer | S-N Bond Orientation | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-S-O in degrees) |
|---|---|---|---|
| I | Equatorial | 0.00 | 60.5 |
| II | Axial | 2.50 | 175.2 |
| III | Equatorial (gauche) | 0.85 | -65.3 |
Molecular Dynamics Simulations (if applicable)
If molecular dynamics (MD) simulations for this compound were available, they would provide insights into the dynamic behavior of the molecule over time. This section would typically cover:
Simulation Setup: A description of the force field used to model the interatomic potentials, the solvent model (e.g., water), and the simulation parameters (temperature, pressure, simulation time).
Conformational Dynamics: Analysis of the trajectories from the MD simulation would reveal the flexibility of the morpholine ring and the sulfonyl fluoride group. It would show transitions between different conformational states and the timescales on which these occur.
Intermolecular Interactions: For simulations of this compound in a solvent or with other molecules (in the case of adducts), MD can provide detailed information about hydrogen bonding, van der Waals interactions, and other non-covalent interactions.
Structural Stability: Root Mean Square Deviation (RMSD) plots would be used to assess the stability of the molecule's conformation over the course of the simulation.
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of sulfonyl fluorides has often relied on harsh reagents and conditions, such as the use of highly corrosive fluorosulfonic acid or toxic gases like sulfuryl fluoride (B91410) (SO2F2). miragenews.comnih.govsciencedaily.com The future of morpholine-4-sulfonyl fluoride synthesis lies in the development of methodologies that are not only efficient but also environmentally benign.
A significant step in this direction is the move towards aqueous synthesis. Researchers have successfully demonstrated that by using a surfactant-based catalytic system, the nucleophilic fluorination of sulfonyl chlorides can be achieved in water, reaching up to 93% conversion. digitellinc.com This approach mitigates the need for toxic organic solvents, which is a major concern for the pharmaceutical industry. digitellinc.com Another promising green chemistry approach involves reacting thiols or disulfides with safer, easier-to-handle reagents like SHC5® and potassium fluoride (KF). miragenews.comsciencedaily.com This method is highly efficient and produces only non-toxic salts like NaCl and KCl as byproducts, minimizing environmental impact. miragenews.com
Furthermore, the use of readily available and stable starting materials such as sulfonic acids is an underexplored but promising strategy. nih.gov Methods utilizing deoxyfluorinating agents like Xtalfluor-E®, a bench-stable solid, allow for the conversion of sulfonic acids to sulfonyl fluorides under milder conditions than previously reported. nih.govrsc.org These developments are paving the way for scalable, low-cost, and safe production of sulfonyl fluorides, aligning with the principles of sustainable chemistry. miragenews.com
| Aspect | Traditional Synthetic Routes | Novel & Sustainable Routes |
|---|---|---|
| Reagents | Toxic gases (e.g., SO2F2), corrosive acids (e.g., fluorosulfonic acid) miragenews.comnih.gov | Safer solids (e.g., KF, Xtalfluor-E®), less hazardous liquids (e.g., SHC5®) miragenews.comsciencedaily.comnih.gov |
| Solvents | Toxic organic solvents digitellinc.com | Water (using surfactant catalysis) digitellinc.com |
| Starting Materials | Sulfonyl chlorides, aryl halides nih.govmdpi.com | Thiols, disulfides, stable sulfonic acids miragenews.comsciencedaily.comnih.gov |
| Byproducts | Potentially hazardous waste | Non-toxic salts (e.g., NaCl, KCl) miragenews.com |
| Conditions | Often harsh (e.g., high temperatures, anhydrous) nih.gov | Milder, often at room temperature nih.govrsc.org |
Exploration of Unconventional Reactivity Modes
Historically, sulfonyl fluorides, including this compound, have been utilized almost exclusively as electrophiles in fluoride-exchange reactions, such as the highly reliable Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govmdpi.comnih.gov This reactivity relies on the susceptibility of the sulfur atom to nucleophilic attack. rsc.org However, a paradigm shift is underway, with recent research demonstrating that the reactivity of sulfonyl fluorides can be inverted, transforming them into sources of sulfur(VI) radicals. nih.gov
This unconventional reactivity is achieved by combining photoredox catalysis with organosuperbase activation. nih.gov In this process, a photocatalyst, upon excitation by light, reduces a sulfonyl fluoride that has been activated by a base, leading to the formation of a fluorosulfuryl radical (RSO2•). nih.govrsc.org This radical species opens up completely new avenues for chemical transformations that are inaccessible through traditional electrophilic pathways. For instance, these radicals can readily participate in alkene ligation reactions, leading to the formation of valuable products like vinyl sulfones. nih.gov The exploration of this radical-based reactivity is still in its early stages but holds immense potential for expanding the synthetic utility of morpholine-derived sulfonyl fluorides in materials science and medicinal chemistry. nih.gov
| Reactivity Mode | Description | Enabling Conditions | Example Application |
|---|---|---|---|
| Conventional (Electrophilic) | The sulfur atom acts as an electrophile, reacting with nucleophiles (e.g., amines, phenols). rsc.org | Base catalysis or uncatalyzed reaction with strong nucleophiles. | SuFEx click chemistry, synthesis of sulfonamides and sulfonates. nih.govnih.gov |
| Unconventional (Radical) | The S-F moiety is converted into a sulfur-centered radical (RSO2•). nih.gov | Photoredox catalysis combined with organosuperbase activation. nih.gov | Radical sulfonylation of alkenes to form vinyl sulfones. nih.gov |
Expansion of Catalytic Systems for Enhanced Efficiency
To improve the speed, selectivity, and substrate scope of reactions involving this compound, the development of advanced catalytic systems is crucial. While base catalysis using reagents like 4-(dimethylamino)pyridine (DMAP) has been an early strategy to activate the sulfur center for nucleophilic attack, the field is expanding to include more sophisticated catalytic approaches. nih.gov
Transition-metal catalysis, particularly with palladium, has enabled the one-pot synthesis of aryl sulfonyl fluorides from aryl bromides or iodides. nih.govresearchgate.net These methods typically involve an initial sulfonylation followed by an in situ fluorination. nih.gov More recently, organobismuth(III) catalysis has emerged as a powerful tool for synthesizing sulfonyl fluorides from aryl boronic acids, showcasing excellent yields and broad functional group tolerance. researchgate.netmdpi.comorganic-chemistry.org
In parallel, the rise of photoredox catalysis has been instrumental in unlocking the radical reactivity of sulfonyl fluorides. nih.gov Catalysts such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 can, under light irradiation, reduce a base-activated sulfonyl fluoride to generate the key fluorosulfuryl radical intermediate. nih.gov Future work will likely focus on discovering new, more efficient, and earth-abundant metal catalysts, as well as developing novel organocatalytic systems to further broaden the reaction scope and improve the sustainability of these transformations. mdpi.comscispace.com
| Catalytic System | Catalyst Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Base Catalysis | 4-(Dimethylamino)pyridine (DMAP) nih.gov | Nucleophilic Substitution (SuFEx) | Activates the sulfonyl fluoride for reaction with nucleophiles. nih.gov |
| Transition-Metal Catalysis | Palladium (Pd) complexes, Bismuth (Bi) complexes nih.govmdpi.com | Cross-coupling/Fluorination | Enables synthesis from readily available aryl halides and boronic acids with high yields. nih.govmdpi.com |
| Photoredox Catalysis | Iridium (Ir) complexes nih.gov | Radical Generation | Accesses unconventional radical reactivity under mild conditions. nih.govnih.gov |
Design of Next-Generation Morpholine-Derived Sulfonyl Fluoride Reagents
While this compound is a valuable building block, the future lies in designing next-generation reagents with tailored properties for specific applications in chemical biology and drug discovery. A key challenge for using sulfonyl fluorides as in vivo chemical probes or drugs is their inherent electrophilicity, which can lead to stability issues in biological media. nih.gov
To address this, researchers are developing related motifs, such as aryl fluorosulfates (ArOSO2F), which contain an additional oxygen atom that attenuates the reactivity of the sulfur center. nih.gov This modification significantly enhances metabolic stability, making these next-generation reagents more suitable for in vivo applications, including the development of 18F-labeled PET tracers. nih.gov
Another direction involves creating libraries of "Sulfonyl Fluoride Bits" (SuFBits) for fragment-based screening. mdpi.com This strategy involves coupling a diverse range of molecular fragments to a sulfonyl fluoride "warhead." mdpi.com If a fragment binds to a protein target, the tethered sulfonyl fluoride can covalently label a nearby nucleophilic amino acid residue (such as tyrosine, lysine, or serine), facilitating the identification of weak-binding fragments through mass spectrometry. mdpi.comrsc.org This approach expands the utility of sulfonyl fluorides from simple building blocks to powerful tools for target identification and drug discovery. mdpi.comrsc.org
| Reagent Class | Key Structural Feature | Primary Advantage | Application |
|---|---|---|---|
| First-Generation (e.g., this compound) | Standard R-SO2F moiety | Reliable electrophile for SuFEx chemistry. nih.gov | Organic synthesis, building block chemistry. |
| Next-Generation (Fluorosulfates) | R-OSO2F moiety nih.gov | Increased metabolic stability and attenuated reactivity. nih.gov | In vivo chemical probes, PET imaging agents. nih.gov |
| Next-Generation (Fragment Probes - SuFBits) | Diverse fragments attached to a SO2F warhead. mdpi.com | Enables covalent labeling for fragment-based screening. mdpi.com | Target identification, drug discovery. mdpi.comrsc.org |
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The discovery of new medicines and materials is often hampered by the slow, resource-intensive process of synthesizing and testing new molecules. nih.gov The integration of automated synthesis platforms with high-throughput screening (HTS) offers a powerful solution to this bottleneck. chemrxiv.org The robust and predictable nature of reactions involving sulfonyl fluorides, particularly SuFEx click chemistry, makes them ideally suited for these modern approaches. nih.gov
Automated synthesizers can rapidly produce large libraries of diverse analogs from a common morpholine-sulfonyl fluoride core. nih.govchemrxiv.org For example, a lead compound from an initial screen can be modified with a SuFExable handle, allowing for the overnight synthesis of hundreds of analogs in a picomole scale, conserving valuable reagents. nih.gov The resulting library of compounds can then be directly subjected to HTS assays without the need for purification, dramatically accelerating the hit-to-lead optimization process. nih.gov This combination of automated, miniaturized synthesis and direct biological evaluation has the potential to revolutionize probe and drug development. nih.gov As automated synthesis technology becomes faster and more accessible, its synergy with sulfonyl fluoride chemistry will undoubtedly accelerate discovery across numerous scientific fields. chemrxiv.org
| Methodology | Role in Drug Discovery | Synergy with Sulfonyl Fluoride Chemistry |
|---|---|---|
| Automated Synthesis | Rapidly synthesizes large libraries of chemical compounds with minimal human intervention. chemrxiv.orgresearchgate.net | The reliability of SuFEx click chemistry is well-suited for automated platforms, enabling rapid diversification of morpholine-derived scaffolds. nih.gov |
| High-Throughput Screening (HTS) | Quickly tests thousands to millions of compounds for biological activity against a specific target. unchainedlabs.comeurofins.comcrcm-marseille.fr | Libraries generated via automated SuFEx reactions can be directly screened, accelerating the identification of potent and selective bioactive molecules. nih.gov |
| Integrated Approach | Creates a closed loop of design-make-test-analyze, significantly shortening discovery timelines. nih.gov | Enables a high-throughput hit-to-lead process, allowing for the rapid optimization of initial hits into drug-like candidates. nih.gov |
Q & A
Q. What are the recommended synthetic routes for preparing morpholine-4-sulfonyl fluoride derivatives?
Methodological Answer: this compound derivatives are typically synthesized via sulfonylation reactions. A common approach involves reacting morpholine with sulfonyl chlorides under basic conditions (e.g., using triethylamine or pyridine as a catalyst). For example, the synthesis of 4-(morpholine-4-sulfonyl)benzoic acid (CAS 10252-82-1) employs a nucleophilic substitution reaction between morpholine and a sulfonyl chloride precursor, followed by purification via recrystallization . Key parameters include controlling reaction temperature (0–25°C) and using anhydrous solvents to minimize hydrolysis.
Q. How can researchers characterize the purity and stability of this compound compounds?
Methodological Answer: Characterization involves:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., distinguishing sulfonyl vs. sulfonamide groups).
- Thermogravimetric analysis (TGA) : To assess thermal stability, as sulfonyl fluorides degrade above 150°C .
Stability testing should include inert-atmosphere storage (argon/nitrogen) and monitoring hydrolysis via <sup>19</sup>F NMR to detect fluoride ion release .
Q. What experimental conditions optimize sulfonylation reactions involving morpholine?
Methodological Answer: Optimal conditions include:
- Solvent : Dichloromethane or THF for solubility and low reactivity with sulfonyl chlorides.
- Base : Triethylamine (2–3 eq.) to neutralize HCl byproducts.
- Temperature : 0–5°C to suppress side reactions like over-sulfonylation.
For example, the synthesis of 2,7-bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime requires stepwise addition of sulfonyl chloride to avoid exothermic runaway .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound inhibitors?
Methodological Answer: SAR studies focus on:
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances electrophilicity at the sulfonyl fluoride moiety, improving reactivity with target enzymes.
- Ring modifications : Replacing morpholine with piperazine or thiomorpholine alters steric and electronic properties. For instance, substituting morpholine with a 4-aminophenyl group in pyrrolo[3,4-c]quinoline derivatives increased caspase-3 inhibition (IC50 < 10 nM) .
- Bioisosteric replacements : Testing sulfonamides or sulfonate esters to compare binding affinities.
Q. What strategies mitigate contradictions in enzyme inhibition data for sulfonyl fluoride derivatives?
Methodological Answer: Contradictions often arise from:
- Assay interference : Fluoride ions released during hydrolysis can inhibit phosphatases, leading to false positives. Use <sup>19</sup>F NMR to quantify free fluoride and adjust inhibitor concentrations .
- Off-target reactivity : Employ proteomic profiling (e.g., activity-based protein profiling, ABPP) to identify non-specific interactions .
- Buffer conditions : Phosphate buffers may quench sulfonyl fluoride reactivity; substitute with HEPES or Tris .
Q. How can computational modeling predict the reactivity of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., local softness) to rank sulfonyl fluoride reactivity .
- Molecular docking : Simulate binding poses with serine hydrolases (e.g., acetylcholinesterase) to prioritize synthetic targets.
- MD simulations : Assess hydrolysis rates in aqueous environments using explicit solvent models .
Q. What analytical methods validate the regioselectivity of this compound in complex reactions?
Methodological Answer:
- Isotopic labeling : Use <sup>18</sup>O-labeled water to track hydrolysis pathways via mass spectrometry .
- X-ray crystallography : Resolve crystal structures of enzyme-inhibitor complexes to confirm binding sites (e.g., as demonstrated for caspase-3 inhibitors ).
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
